



Application Notes and Protocols: Functionalized NOPO Nanotubes for Advanced Drug Delivery

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-walled carbon nanotubes (SWCNTs) produced by the high-pressure carbon monoxide (HiPCO®) process, such as those manufactured by **NoPo** Nanotechnologies, offer a unique and versatile platform for the development of advanced drug delivery systems.[1] Their high surface area, unique optical properties, and ability to be functionalized make them ideal carriers for a variety of therapeutic agents, including small molecule drugs, peptides, and nucleic acids like siRNA.[2][3][4] Functionalization of these nanotubes is crucial to improve their solubility, biocompatibility, and to enable the attachment of targeting ligands and therapeutic payloads.[5][6]

These application notes provide an overview of the methodologies and quantitative data associated with the use of functionalized HiPCO® SWCNTs as drug delivery vehicles. The protocols outlined below are based on established research and are intended to serve as a guide for researchers developing novel nanotube-based therapeutics.

Data Presentation: Quantitative Analysis of Drug Loading and Functionalization

The efficiency of drug conjugation and loading onto functionalized HiPCO® nanotubes is a critical parameter in the development of a successful delivery system. The following tables



summarize key quantitative data from studies utilizing HiPCO® SWCNTs for drug delivery applications.

Functionalizati on Agent	Therapeutic Agent	Conjugation Method	Coupling/Attac hment Efficiency (%)	Reference
DSPE-PEG-NH ₂ / mPEG-DSPE	Methotrexate (MTX)	Covalent (Amide Bond)	71 - 83	[2]
DSPE-PEG-NH ₂ / mPEG-DSPE	siRNA (NOTCH1)	Non-covalent	87 - 98	[2]
Phospholipid- branched PEG	Paclitaxel (PTX)	Covalent (Cleavable Ester Bond)	Not specified	[3]
PEGylated SWCNTs	Doxorubicin (DOX)	Non-covalent (π- π stacking)	Up to 4g of drug per 1g of nanotube	[7]

Table 1: Summary of Drug Loading and Functionalization Efficiencies on HiPCO® SWCNTs.

Experimental Protocols

Protocol 1: Non-Covalent Functionalization of HiPCO® SWCNTs with Phospholipid-PEG

This protocol describes a common method for rendering pristine HiPCO® SWCNTs water-soluble and biocompatible through non-covalent functionalization with phospholipid-polyethylene glycol (PEG).

Materials:

- Raw HiPCO® SWCNTs
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-NH₂)



- Deionized water
- Cup-horn sonicator
- High-speed centrifuge (e.g., capable of 24,000 g)
- Filtration units with appropriate molecular weight cutoff (MWCO) membranes (e.g., 100 kDa)

Procedure:

- Prepare a solution of DSPE-PEG-NH2 in deionized water at the desired concentration.
- Disperse the raw HiPCO® SWCNTs in the DSPE-PEG-NH₂ solution. A typical concentration is 0.2 mg/mL of SWCNTs.[3]
- Sonicate the suspension using a cup-horn sonicator for 30 minutes. This process exfoliates
 the nanotube bundles and allows the phospholipid-PEG to wrap around the individual
 nanotubes.[3]
- Centrifuge the sonicated suspension at high speed (e.g., 24,000 g) for at least 6 hours. This step is crucial for removing large, unfunctionalized nanotube bundles and other impurities.[3]
- Carefully collect the supernatant, which contains the well-dispersed, functionalized SWCNTs.
- To remove excess, unbound DSPE-PEG-NH₂, perform repeated filtration using a 100 kDa
 MWCO membrane.[3]
- The final product is a stable aqueous suspension of PEGylated HiPCO® SWCNTs.

Protocol 2: Covalent Conjugation of Methotrexate (MTX) to Functionalized SWCNTs

This protocol outlines the covalent attachment of the chemotherapeutic drug methotrexate (MTX) to amine-terminated PEGylated SWCNTs.

Materials:

Amine-terminated PEGylated HiPCO® SWCNTs (from Protocol 1)



- Methotrexate (MTX)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Phosphate-buffered saline (PBS), pH 7.4
- Dialysis membrane (e.g., 10 kDa MWCO)

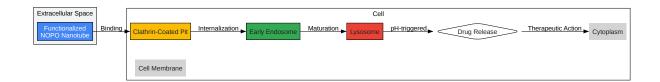
Procedure:

- Activate the carboxylic acid group of MTX by reacting it with EDC and NHS in PBS.
- Add the amine-terminated PEGylated SWCNTs to the activated MTX solution.
- Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature with gentle stirring. The amine groups on the PEG chains will react with the activated MTX to form a stable amide bond.[2]
- To remove unreacted MTX and coupling reagents, purify the SWCNT-MTX conjugate by extensive dialysis against deionized water using a 10 kDa MWCO membrane.
- The final product can be lyophilized for storage or used directly in subsequent experiments.

Mandatory Visualizations Cellular Uptake Pathway of Functionalized NOPO Nanotubes

The primary mechanism for the cellular internalization of functionalized SWCNTs is through endocytosis.[8] The specific pathway can be influenced by the size of the nanotube agglomerates and the nature of the functionalization.





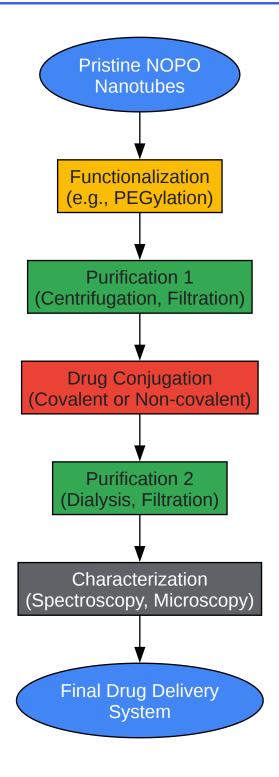
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Caption: Cellular uptake of functionalized **NOPO** nanotubes via clathrin-mediated endocytosis.

Experimental Workflow for Drug Delivery System Preparation

The following diagram illustrates the general workflow for preparing a drug-loaded, functionalized **NOPO** nanotube delivery system.





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Caption: General experimental workflow for preparing a drug delivery system.



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